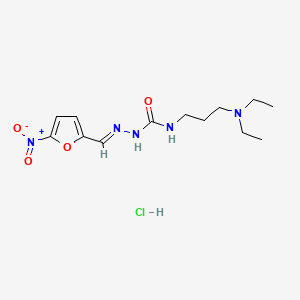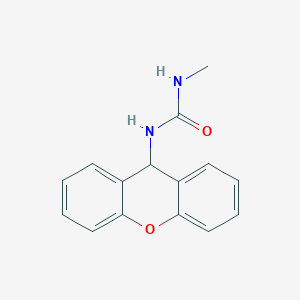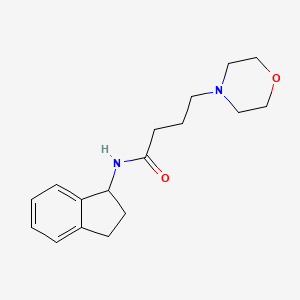
1-Indanamine, N-(2-morpholinobutyryl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Indanamine, N-(2-morpholinobutyryl)- is a synthetic compound that belongs to the class of aminoindanes. It is characterized by the presence of an indane ring system attached to an amine group, which is further modified by the addition of a morpholinobutyryl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Indanamine, N-(2-morpholinobutyryl)- typically involves the following steps:
Formation of the Indane Ring: The indane ring can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Amine Group: The indane ring is then subjected to a nitration reaction, followed by reduction to introduce the amine group.
Addition of the Morpholinobutyryl Group: The final step involves the acylation of the amine group with 2-morpholinobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of 1-Indanamine, N-(2-morpholinobutyryl)- follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Indanamine, N-(2-morpholinobutyryl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Applications De Recherche Scientifique
1-Indanamine, N-(2-morpholinobutyryl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Mécanisme D'action
The mechanism of action of 1-Indanamine, N-(2-morpholinobutyryl)- involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters like serotonin and dopamine, thereby exerting its effects on the central nervous system. This mechanism is particularly relevant in the context of treating neurological disorders .
Comparaison Avec Des Composés Similaires
1-Indanamine: A simpler analog without the morpholinobutyryl group.
2-Aminoindane: Another aminoindane derivative with different substitution patterns.
5,6-Methylenedioxy-2-aminoindane: A compound with a methylenedioxy group, known for its psychoactive properties.
Uniqueness: 1-Indanamine, N-(2-morpholinobutyryl)- is unique due to the presence of the morpholinobutyryl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and differentiates it from other aminoindane derivatives .
Propriétés
Numéro CAS |
6520-60-1 |
|---|---|
Formule moléculaire |
C17H24N2O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C17H24N2O2/c20-17(6-3-9-19-10-12-21-13-11-19)18-16-8-7-14-4-1-2-5-15(14)16/h1-2,4-5,16H,3,6-13H2,(H,18,20) |
Clé InChI |
UQNHDARWKLJSCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C1NC(=O)CCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)


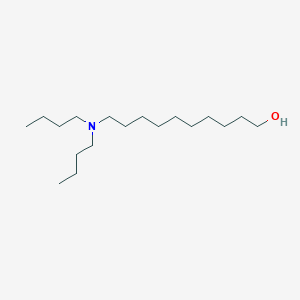

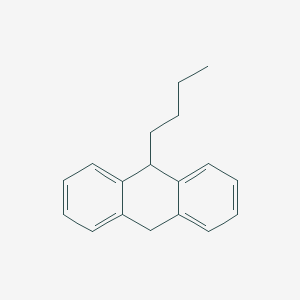
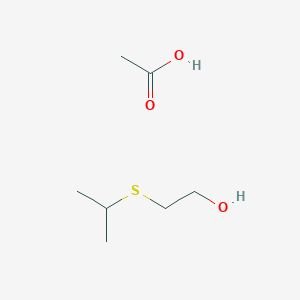
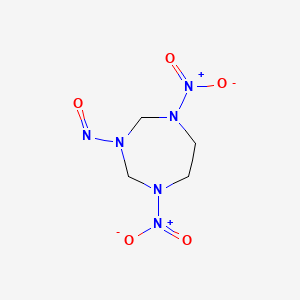
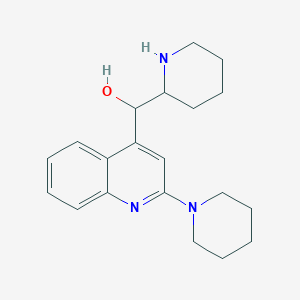
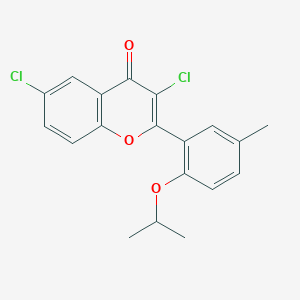
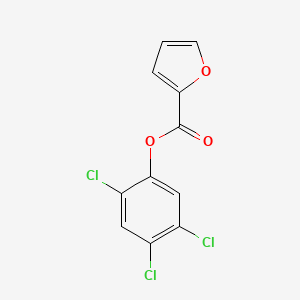
![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
